molecular formula C9H9FN2O B13622489 N-cyclopropyl-2-fluoropyridine-4-carboxamide

N-cyclopropyl-2-fluoropyridine-4-carboxamide

Cat. No.: B13622489
M. Wt: 180.18 g/mol
InChI Key: OWHJSKSZNOHUFI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-fluoropyridine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a pyridine ring, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropylation of a pyridine derivative followed by fluorination and subsequent carboxamide formation. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N-cyclopropyl-2-fluoropyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-fluoropyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2-fluoropyridine-4-carboxamide include other fluorinated pyridine derivatives and cyclopropyl-containing compounds. These compounds share structural similarities but may differ in their chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

N-cyclopropyl-2-fluoropyridine-4-carboxamide

InChI

InChI=1S/C9H9FN2O/c10-8-5-6(3-4-11-8)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13)

InChI Key

OWHJSKSZNOHUFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC=C2)F

Origin of Product

United States

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